molecular formula C23H15BrClN3O4 B11541901 4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11541901
M. Wt: 512.7 g/mol
InChI Key: XCXKDKHPASTXGE-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with the molecular formula C29H26BrClN4O5. This compound is notable for its unique structure, which includes bromine, chlorine, and cyano functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **4-BROMO-2-[(E)-{[2-(CYCLOHEXYLAMINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL]PHENYL 2-CHLOROBENZOATE
  • 4-Bromo-2-[(E)-{[(2-cyanophenoxy)acetyl]hydrazono}methyl]phenyl benzoate

Uniqueness

4-BROMO-2-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

Molecular Formula

C23H15BrClN3O4

Molecular Weight

512.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H15BrClN3O4/c24-17-9-10-21(32-23(30)18-6-2-3-7-19(18)25)16(11-17)13-27-28-22(29)14-31-20-8-4-1-5-15(20)12-26/h1-11,13H,14H2,(H,28,29)/b27-13+

InChI Key

XCXKDKHPASTXGE-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.